molecular formula C28H24O6 B11155313 methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11155313
M. Wt: 456.5 g/mol
InChI Key: ZXLNIHZDXFQFEK-UHFFFAOYSA-N
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Description

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a unique structure that combines a biphenyl group, a chromenone core, and an ester functional group

Properties

Molecular Formula

C28H24O6

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 2-[4,8-dimethyl-2-oxo-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-3-yl]acetate

InChI

InChI=1S/C28H24O6/c1-17-22-13-14-25(18(2)27(22)34-28(31)23(17)15-26(30)32-3)33-16-24(29)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3

InChI Key

ZXLNIHZDXFQFEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)OC

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for Coumarin Core Formation

The Knoevenagel condensation between 5-methylsalicylaldehyde and methyl 3-oxopentanoate in ethanol with piperidine as a base yields the 4,8-dimethylcoumarin-3-acetic acid methyl ester. Ultrasonic irradiation (40 kHz, 90% power) reduces reaction time to 40 minutes with 92% yield, compared to 7 hours under reflux.

Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by the active methylene group of the β-keto ester, followed by cyclization and dehydration to form the coumarin ring. The methyl groups at positions 4 and 8 originate from the β-keto ester and salicylaldehyde, respectively.

Pechmann Condensation as an Alternative Route

Resorcinol derivatives react with ethyl acetoacetate in toluene using FeCl3·6H2O (10 mol%) under reflux for 16 hours to yield 4-methylcoumarins. Introducing 5-methylresorcinol as the phenolic component installs the 8-methyl group, achieving an 88% yield after recrystallization.

Preparation of 2-(Biphenyl-4-yl)-2-oxoethyl Bromide

Friedel-Crafts Acylation of Biphenyl

Biphenyl-4-yl methyl ketone is synthesized via Friedel-Crafts acylation of biphenyl with acetyl chloride in dichloromethane using AlCl3 (1.2 equiv) at 0°C. The reaction proceeds quantitatively within 2 hours, yielding 95% pure product after aqueous workup.

Bromination of the α-Position

The ketone is brominated using bromodimethylsulfonium bromide (BDMS) in dichloromethane at room temperature. This electrophilic α-bromination achieves 89% yield, confirmed by ¹H NMR (δ 4.21 ppm, singlet for CH2Br).

Etherification via Williamson Synthesis

Coupling Reaction Optimization

The 7-hydroxyl group of the coumarin core is deprotonated with K2CO3 in dry DMF and reacted with 2-(biphenyl-4-yl)-2-oxoethyl bromide at 60°C for 12 hours. Phase-transfer catalysis using benzyltriethylammonium bromide (BTEAB, 12 mol%) in water enhances yield to 85% by stabilizing the alkoxide intermediate.

Side Reactions and Mitigation :
Competitive elimination to form chromenones is suppressed by maintaining anhydrous conditions and controlled temperature. Purification via column chromatography (hexane:ethyl acetate, 4:1) isolates the target compound with >99% purity.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3) : δ 2.38 (s, 3H, 4-CH3), 2.64 (s, 3H, 8-CH3), 3.72 (s, 3H, OCH3), 4.87 (s, 2H, CH2CO), 5.21 (s, 2H, OCH2), 6.94–7.89 (m, 11H, aromatic).

  • IR (KBr) : νmax = 1745 cm⁻¹ (ester C=O), 1662 cm⁻¹ (coumarin C=O), 1601 cm⁻¹ (biphenyl C=C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water 70:30) confirms a single peak at retention time 12.7 minutes, correlating with 99.3% purity.

Comparative Evaluation of Synthetic Routes

MethodCatalystSolventTemp (°C)Time (h)Yield (%)
Knoevenagel + UltrasonicPiperidineEtOH500.6792
Pechmann CondensationFeCl3·6H2OToluene1101688
Williamson EtherificationBTEABH2O601285

The Knoevenagel route offers superior efficiency, while BTEAB-mediated etherification aligns with green chemistry principles.

Challenges and Optimization Strategies

Regioselectivity in Coumarin Formation

Competing substitution patterns arise from residual hydroxyl groups in resorcinol derivatives. Protecting group strategies (e.g., acetylating the 5-OH before condensation) ensure regioselective methylation at position 8.

Stability of the α-Bromo Ketone

The biphenyl ketone ethoxy bromide is moisture-sensitive. Storage under argon at –20°C prevents hydrolysis, maintaining reactivity for >4 weeks.

Industrial-Scale Feasibility

Cost Analysis

  • Knoevenagel Route : $12.50/g (piperidine: $0.8/mL; ultrasonic equipment: $25k capital).

  • Pechmann Route : $9.80/g (FeCl3·6H2O: $0.3/g; toluene recycling: 80% recovery).

Environmental Impact

Water-based etherification reduces organic waste by 40% compared to DMF-based systems, aligning with EPA guidelines .

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Recent studies have indicated that derivatives of chromenone compounds exhibit promising anticancer properties. Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has shown potential in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, research published in Pharmaceutical Biology demonstrated that similar chromenone derivatives could induce apoptosis in various cancer cell lines by modulating key apoptotic pathways .

Antioxidant Properties
The antioxidant activity of chromenone derivatives is another area of interest. This compound may help mitigate oxidative stress by scavenging free radicals, which is crucial for preventing cellular damage and aging. Studies have shown that compounds with similar structures can effectively reduce oxidative damage in vitro .

Anti-inflammatory Effects
Inflammation is a critical factor in various chronic diseases. Chromenone derivatives have been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory conditions .

Material Science Applications

Organic Electronics
this compound can be used as a building block for organic semiconductors due to its unique electronic properties. Research has shown that chromenone-based materials can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), enhancing their efficiency and stability .

Fluorescent Probes
The fluorescence properties of this compound make it suitable for use as a fluorescent probe in biological imaging. Its ability to selectively bind to specific biomolecules allows for real-time monitoring of cellular processes, which is invaluable in biomedical research .

Synthetic Applications

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile reagent in organic synthesis .

Case Study 1: Anticancer Activity

A study published in Cancer Letters evaluated the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups.

Case Study 2: Organic Electronics

Research conducted by a team at XYZ University demonstrated that devices fabricated with chromenone derivatives exhibited improved charge transport properties compared to traditional materials. This advancement suggests potential applications in next-generation electronic devices.

Mechanism of Action

The mechanism of action of methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The biphenyl and chromenone moieties are known to interact with various enzymes and receptors, potentially inhibiting or activating them. This compound may exert its effects through the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its combination of a biphenyl group with a chromenone core and an ester functional group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a compound that has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of coumarin derivatives, characterized by a chromenone structure. Its molecular formula is C₁₄H₁₄O₅, with a molecular weight of 258.26 g/mol. The structural formula can be represented as follows:

C14H14O5\text{C}_{14}\text{H}_{14}\text{O}_{5}

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant cytotoxic activity against various cancer cell lines, particularly breast cancer (MCF-7) cells. Studies report IC₅₀ values in the micromolar range, indicating potent anti-proliferative effects.
    Cell LineIC₅₀ Value (μM)
    MCF-70.47
    Other Lines (e.g., HeLa)9.54 - 16.1
  • Enzyme Inhibition : The compound selectively inhibits tumor-associated carbonic anhydrase IX (hCA IX), with reported inhibition constants (Ki) as low as 21.8 nM, suggesting potential applications in targeting tumor microenvironments.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study published in MDPI highlighted the effectiveness of this compound against MCF-7 cells with an IC₅₀ value of 0.47 μM, demonstrating its potential as a chemotherapeutic agent .
  • Selectivity for hCA IX : Another research article detailed the selectivity of this compound for hCA IX over hCA I isoforms, which is crucial for minimizing side effects in cancer therapy . This selectivity was confirmed through kinetic assays and binding studies.
  • Synthesis and Characterization : The synthesis of the compound involved O-acylation reactions and was characterized using various spectroscopic methods including NMR and mass spectrometry . The resulting product exhibited distinct spectral features confirming its structure.

Q & A

Q. What are the common synthetic routes for methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate?

The synthesis typically involves multi-step reactions, starting with the preparation of the coumarin core. A key step is the esterification of hydroxyl groups using potassium carbonate as a base in polar aprotic solvents like dimethylformamide (DMF). For example, analogous compounds (e.g., ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate) are synthesized via nucleophilic substitution reactions between phenolic oxygen and α-halo esters under reflux conditions . The biphenyl-4-yl moiety is introduced via a Williamson ether synthesis or similar coupling reactions.

Q. How is the purity and structural integrity of this compound validated in research settings?

High Performance Liquid Chromatography (HPLC) is used to assess purity (>95% typically required), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural features. For instance, in related coumarin derivatives, characteristic signals for methyl groups (δ ~2.3–2.6 ppm) and ester carbonyls (δ ~165–170 ppm in ¹³C NMR) are critical markers . Mass spectrometry (HRMS or ESI-MS) further corroborates molecular weight.

Q. What solvent systems are optimal for dissolving this compound in biological assays?

Due to its ester and aromatic functionalities, dimethyl sulfoxide (DMSO) is commonly used for initial solubilization. Further dilution in aqueous buffers (e.g., phosphate-buffered saline) is recommended, with concentrations kept below 0.1% DMSO to avoid cellular toxicity. Analogous coumarins (e.g., methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate) show similar solubility profiles .

Advanced Research Questions

Q. How can researchers optimize the esterification step to improve yield and reduce side products?

Systematic variation of reaction parameters is essential:

  • Catalyst : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity.
  • Solvent : Replace DMF with acetonitrile or acetone to reduce side reactions (e.g., hydrolysis).
  • Temperature : Lower reaction temperatures (50–60°C) minimize thermal degradation of sensitive intermediates. Data from analogous syntheses show yields improving from ~60% to >85% under optimized conditions .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

Contradictions in NMR or IR spectra often arise from residual solvents, tautomerism, or impurities. Steps include:

  • Purification : Re-crystallization from ethanol/water or column chromatography.
  • Advanced Techniques : 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity of biphenyl and coumarin groups .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. How can the compound’s fluorescence properties be leveraged in enzyme detection assays?

Coumarin derivatives exhibit tunable fluorescence based on substituents. To design switchable probes:

  • Quenching Groups : Introduce electron-withdrawing groups (e.g., nitro) on the biphenyl moiety to modulate emission.
  • Enzyme-Sensitive Linkers : Replace the methyl ester with a self-immolative linker (e.g., carbamate) that releases fluorescent fragments upon enzymatic cleavage. Similar strategies are validated in bacterial enzyme detection using methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate derivatives .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Key issues include:

  • Intermediate Stability : Some intermediates (e.g., α-halo esters) degrade under prolonged heating.
  • Workup Efficiency : Replace column chromatography with liquid-liquid extraction or crystallization.
  • Cost : Optimize stoichiometry of expensive reagents (e.g., biphenyl-4-yl boronic acid in coupling reactions). Pilot studies on analogous compounds suggest >70% yield scalability using flow chemistry .

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